N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of complex heterocyclic compounds, including pyrazolone, isoxazolone, and pyrimidinone derivatives, is a significant area of interest in medicinal chemistry due to their potential biological activities. For example, Soleiman et al. (2005) discussed the synthesis of derivatives incorporating 2-oximino benzpyrid-4-one, a process relevant for creating compounds with similar structural motifs to the query compound (H. Soleiman, A. Koraiem, N. Mahmoud, 2005). Such synthetic pathways could potentially be adapted for the synthesis of N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, highlighting the compound's relevance in chemical synthesis research.
Antimicrobial and Antitumor Potential
Compounds with complex heterocyclic structures, including those related to pyrazolone and pyrimidinone, often exhibit significant antimicrobial and antitumor activities. Maruoka et al. (2008) synthesized a series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives showing activity against Candida albicans, an insight into the potential antimicrobial applications of related compounds (H. Maruoka, N. Kashige, Takafumi Eishima, F. Okabe, T. Fujioka, F. Miake, K. Yamagata, R. Tanaka, 2008). Additionally, compounds synthesized by Deohate and Palaspagar (2020) targeting pyrimidine and pyrazol-3-yl amines evaluated for insecticidal and antimicrobial potential, indicate the diverse biological activities that structurally similar compounds can exhibit (P. P. Deohate, Kalpana A. Palaspagar, 2020).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-12(2)17-11-20(31)28-24(26-17)30-19(10-18(29-30)14-8-9-14)27-23(33)22(32)21-13(3)25-16-7-5-4-6-15(16)21/h4-7,10-12,14,25H,8-9H2,1-3H3,(H,27,33)(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSWIRVNVGKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=NN3C4=NC(=CC(=O)N4)C(C)C)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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